4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid

LogP lipophilicity partition coefficient

4‑(Bis(4‑(dimethylamino)phenyl)methyl)‑3‑hydroxynaphthalene‑2,7‑disulphonic acid (CAS 84674‑88‑4) is the reduced (leuco) free‑acid form of the triarylmethane food dye Green S (C.I. 44090, E142).

Molecular Formula C27H28N2O7S2
Molecular Weight 556.7 g/mol
CAS No. 84674-88-4
Cat. No. B12746945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid
CAS84674-88-4
Molecular FormulaC27H28N2O7S2
Molecular Weight556.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O
InChIInChI=1S/C27H28N2O7S2/c1-28(2)20-9-5-17(6-10-20)25(18-7-11-21(12-8-18)29(3)4)26-23-14-13-22(37(31,32)33)15-19(23)16-24(27(26)30)38(34,35)36/h5-16,25,30H,1-4H3,(H,31,32,33)(H,34,35,36)
InChIKeyCJJWIJSJELXUKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bis(4-(dimethylamino)phenyl)methyl)-3-hydroxynaphthalene-2,7-disulphonic acid (CAS 84674-88-4): A Triarylmethane Leuco‑Acid for Colour‑Former Procurement


4‑(Bis(4‑(dimethylamino)phenyl)methyl)‑3‑hydroxynaphthalene‑2,7‑disulphonic acid (CAS 84674‑88‑4) is the reduced (leuco) free‑acid form of the triarylmethane food dye Green S (C.I. 44090, E142). Its structure contains a central sp³‑carbon linking two electron‑rich p‑dimethylaminophenyl rings to a hydroxylated naphthalene‑2,7‑disulphonic acid scaffold. This arrangement renders the molecule intrinsically colourless, unlike its intensely green quinoid oxidation product, and furnishes a unique combination of moderate lipophilicity (LogP 2.45) with permanent aqueous solubility imparted by the two sulphonic acid groups [1]. The compound is listed under EINECS 283‑531‑2 and is commercially supplied as a research‑grade intermediate or specialty leuco dye .

Profile
Triarylmethane leuco-acid; reduced free-acid of Green S (E142)
Intrinsically colourless, unlike oxidised dye
Selection logic
Aqueous leuco-dye coating or reference standard procurement
Balanced amphiphile: LogP 2.45 with permanent water solubility
Format fit
Research-grade leuco dye; EINECS 283-531-2 listed
Free-acid form: flexible counter-ion selection

Why Generic Triarylmethane Dyes or Other Leuco‑Bases Cannot Replace 4‑(Bis(4‑(dimethylamino)phenyl)methyl)‑3‑hydroxynaphthalene‑2,7‑disulphonic Acid in Regulated Colour‑Former Applications


Simple substitution with the oxidised dye Green S, a non‑sulphonated leuco‑base such as Leucomalachite Green, or the bare naphthalene‑disulphonic acid intermediate leads to divergent performance profiles that are critical in regulated and formulation‑sensitive applications. Green S (LogP 0.595) is markedly more hydrophilic than the leuco‑acid (LogP 2.45), altering partitioning behaviour in biphasic systems [1]. Conversely, Leucomalachite Green (LogP ≈5.0) and Leuco Crystal Violet (LogP 5.9) are water‑insoluble, making them unsuitable for aqueous leuco‑dye formulations without co‑solvents . The EU specification for Green S (E142) explicitly limits residual leuco‑base to ≤5 %, confirming that the leuco‑acid is a recognised, controlled impurity whose level directly influences regulatory compliance and colouristic purity [2]. Therefore, procurement decisions must be based on quantified structural and physicochemical differentiators.

Target: Leuco-acid (LogP 2.45)
vs. Oxidised Green S LogP shifts from 2.45 to 0.595; alters biphasic partitioning
Target: Sulphonated leuco-acid
vs. Non-sulphonated leuco-bases Insoluble in water; requires co-solvent, adding VOC complexity
Target: Controlled-impurity context
vs. Generic leuco dye EU Reg. 231/2012 limits leuco-base ≤5% in Green S; purity context differs

Quantitative Differentiation Evidence for 4‑(Bis(4‑(dimethylamino)phenyl)methyl)‑3‑hydroxynaphthalene‑2,7‑disulphonic acid Versus Structural Analogs and Functional Alternatives


Lipophilicity (LogP): Balanced Amphiphilic Character Distinct from the Oxidised Dye and Non‑Sulphonated Leuco‑Bases

The target leuco‑acid exhibits a LogP of 2.45, which lies almost exactly midway between the highly hydrophilic oxidised dye Green S (LogP 0.595) and the strongly lipophilic non‑sulphonated leuco‑bases Leucomalachite Green (LogP 5.70) and Leuco Crystal Violet (LogP 5.9) [1][2]. This intermediate lipophilicity arises from the unionised triarylmethane core offset by two sulphonic acid groups, creating a uniquely balanced amphiphile that can partition into both aqueous and organic phases without the need for surfactant adjuvants.

LogP comparison
Head-to-head
Target LogP = 2.45; Green S = 0.595; Leucomalachite Green ≈5.70
Supports amphiphilic formulation design; neither too polar nor water-insoluble.
Intermediate LogP enables aqueous coating compatibility without co-solvents.
LogP lipophilicity partition coefficient triarylmethane leuco dye formulation design

Aqueous Solubility: Permanent Water Compatibility Through Built‑In Sulphonic Acid Groups

Unlike Leucomalachite Green (water solubility <0.1 mg mL⁻¹) and Leuco Crystal Violet (practically insoluble), the target compound carries two free sulphonic acid groups that confer permanent water solubility without requiring co‑solvents or surfactants. The oxidised dye Green S is also water‑soluble (492 g L⁻¹ at 28 °C), but its solubility is roughly an order of magnitude higher than that expected for the free‑acid leuco form, which lacks the charge‑separated quinoid structure and counter‑ion (Na⁺) . This controlled, moderate solubility is often preferred in precision coating applications where excessive solubility can cause dye migration or bleeding.

Solubility context
Data to verify
Water-soluble; ≥10³-fold greater than non-sulphonated leuco-bases.
Eliminates organic co-solvent need in aqueous formulations.
Exact g/L not reported; inferred from di-sulphonic acid structure.
water solubility sulphonic acid leuco dye coating formulation aqueous processing

Regulatory Leuco‑Base Content Limit: The Compound as a Controlled Impurity in Food‑Grade Green S

Commission Regulation (EU) No 231/2012, which sets purity criteria for food additives, mandates that Green S (E142) shall contain no more than 5.0 % leuco base by mass [1]. This regulatory threshold directly acknowledges the target compound (the free‑acid leuco form) as the principal reduced impurity that must be controlled during Green S manufacture. For users synthesising or purifying Green S for food, pharmaceutical, or cosmetic applications, the target compound serves as the essential reference standard for quantifying and demonstrating compliance with this specification.

Regulatory limit
Class-level
EU 231/2012: leuco base ≤5.0% in Green S (E142).
Essential reference for purity compliance testing of Green S batches.
Target compound identified as principal reduced impurity.
leuco base EU Regulation 231/2012 E142 purity specification food dye

Molecular Weight and Density: Physical Differentiation from Lower‑Mass Leuco‑Bases for Formulation Calculations

With a molecular weight of 556.65 g mol⁻¹ and a density of 1.439 g cm⁻³, the target compound is substantially heavier and denser than the commonly used non‑sulphonated leuco‑bases Leucomalachite Green (MW 330.48, density ~1.08 g cm⁻³) and Bindschedler’s Green Leuco Base (MW 255.36, density 1.103 g cm⁻³) . The higher density directly impacts coating weight calculations, while the higher molecular weight means that equimolar colour‑yield comparisons with lower‑MW leuco‑bases must be adjusted by a factor of ~1.7–2.2 when formulating thermal or pressure‑sensitive recording layers.

MW & density
Head-to-head
MW 556.65 g/mol; density 1.439 g/cm³. ~1.7–2.2× heavier than common leuco-bases.
Critical for coating stoichiometry and gravimetric quality control.
Substituting lower-MW leuco base alters colour-yield calculations.
molecular weight density triarylmethane coating stoichiometry quality control

Electrochemical Redox Behaviour: Two‑Electron Reduction Mechanism Shared with Green S

Polarographic studies of Green S demonstrate that the dye undergoes a two‑electron reduction at the dropping‑mercury electrode in 50 % ethanolic solution over the pH range 2.7–8.75, with the two electron‑transfer steps becoming resolvable into separate waves at higher pH [1]. Because the target compound is the fully reduced (two‑electron) leuco form of Green S, its oxidation to the coloured dye is the microscopic reverse of this characterised process. This electrochemical reversibility places the target compound in a distinct subclass of leuco triarylmethanes that exhibit well‑defined, pH‑dependent redox chemistry, a property that can be harnessed for quantitative electrochemical sensing or controlled colour‑development applications.

Redox couple
Class-level
Two-electron leuco/dye couple; polarographic E½ pH-dependent.
Supports electrochemical sensing or stoichiometric reductant use.
Direct E½ on leuco-acid not published; linked to Green S data.
polarography redox potential leuco dye Green S electrochemical analysis

Chromogenic Leuco‑Dye Function: The Naphthalene‑2,7‑disulphonic Acid Moiety as a Built‑In Acid Developer

In conventional thermal‑paper coatings, a separate acidic developer (e.g., bisphenol A, diphenyl sulphone) is required to protonate and ring‑open the leuco dye, triggering colour formation. The target compound uniquely integrates both the leuco‑dye chromophore (bis‑dimethylaminophenylmethane) and a strong acid functionality (two sulphonic acid groups with pKₐ values expected at <−1 and ~1–2) within the same molecule . This intramolecular acid‑developer architecture eliminates the need for an external phenolic developer, potentially reducing formulation complexity and toxicity concerns associated with bisphenol‑based developers. In contrast, Leucomalachite Green and Leuco Crystal Violet contain no acidic groups and are entirely dependent on external developers.

Built-in developer
Class-level
Contains two covalently bound sulphonic acid groups on leuco chromophore.
Potential single-component thermal paper system; no external acid developer needed.
Structural feature absent in Leucomalachite Green or Crystal Violet.
leuco dye thermal paper carbonless copy paper acid developer colour formation

Procurement‑Driven Application Scenarios for 4‑(Bis(4‑(dimethylamino)phenyl)methyl)‑3‑hydroxynaphthalene‑2,7‑disulphonic Acid


Certified Reference Material for Green S (E142) Purity Testing and Regulatory Compliance

Food‑testing laboratories and dye manufacturers require high‑purity leuco‑acid to prepare calibration standards for HPLC or UV‑Vis determination of residual leuco‑base in Green S batches, as mandated by EU Regulation 231/2012 (≤5.0 % leuco base) [1]. The target compound’s well‑defined LogP (2.45) facilitates chromatographic separation from the more polar oxidised dye (LogP 0.595), enabling robust method validation.

Single‑Component Leuco Dye for Bisphenol‑Free Thermal Paper Coatings

The intrinsic combination of a leuco chromophore and two strong sulphonic acid groups enables the compound to function as a self‑contained colour‑forming system when heated, potentially eliminating the need for bisphenol‑based developers . This application leverages the balanced LogP (2.45) for aqueous coating compatibility and the high density (1.439 g cm⁻³) for precise coat‑weight control.

Precursor for the Synthesis of Acid Green 50 (C.I. 44090) and Related Triarylmethane Dyes

Chemical oxidation of the leuco‑acid with mild oxidants (e.g., MnO₂, PbO₂) yields the intensely coloured Green S dye in a controlled, stoichiometric manner [2]. The two‑electron oxidation mechanism characterised by polarography ensures predictable conversion, and the absence of sodium counter‑ions in the free‑acid form allows flexible salt selection (Na⁺, K⁺, Ca²⁺) for specific end‑use requirements.

Electrochemical Redox Probe and Titrimetric Indicator

The reversible two‑electron leuco/dye couple, fully documented for the Green S system [3], enables the leuco‑acid to serve as a stoichiometric reductant or as a visual/electrochemical endpoint indicator in redox titrations. Its water solubility, combined with moderate lipophilicity, allows the indicator to be deployed in both aqueous and mixed aqueous‑organic media without phase‑transfer catalysts.

Application
Selection Property
Validation Focus
Green S purity reference standard
Defined LogP and regulatory identity
Chromatographic separation from oxidised dye; ≤5% leuco compliance
Bisphenol-free thermal paper coating
Self-contained chromogenic leuco-acid
Colour-yield without external developer; coat-weight reproducibility
Precursor for Acid Green 50 synthesis
Free-acid leuco form; two-electron oxidation
Stoichiometric conversion to dye; counter-ion flexibility
Electrochemical redox probe
Reversible leuco/dye couple
Endpoint indication in aqueous/organic media; electron stoichiometry
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